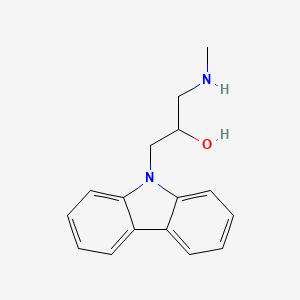

1-カルバゾール-9-イル-3-メチルアミノプロパン-2-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that carbazole derivatives, including 1-Carbazol-9-yl-3-methylamino-propan-2-ol, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that certain carbazole derivatives could significantly reduce the viability of cancer cell lines in vitro, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a series of experiments, derivatives of carbazole were tested against various bacterial strains, showing effectiveness in inhibiting both planktonic and biofilm growth states. One study highlighted that modified carbazole compounds exhibited a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria . The structural modifications, including the introduction of amino groups, enhanced their bioactivity.

Anti-inflammatory Effects

1-Carbazol-9-yl-3-methylamino-propan-2-ol has been investigated for its anti-inflammatory properties. The compound's structure allows it to interact with biological targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Materials Science Applications

Organic Electronics

The unique electronic properties of the carbazole moiety make this compound suitable for applications in organic electronics. It has been explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport and light emission.

Fluorescent Probes

Due to its fluorescence characteristics, 1-Carbazol-9-yl-3-methylamino-propan-2-ol is being studied as a fluorescent probe in biochemical applications. The compound's ability to emit light upon excitation can be utilized in imaging techniques and as a sensor for detecting specific biomolecules.

Synthesis and Structural Modifications

The synthesis of 1-Carbazol-9-yl-3-methylamino-propan-2-ol typically involves multi-step organic synthesis techniques that allow for the introduction of various functional groups to enhance its biological activity and applicability. Key synthetic routes include:

- Formation of the Carbazole Core: The initial step involves synthesizing the carbazole structure through cyclization reactions.

- Introduction of Amino Groups: Subsequent reactions introduce amino groups at specific positions on the carbazole framework.

- Functionalization: Further modifications can be made to enhance solubility and bioactivity.

Case Studies and Research Findings

準備方法

The synthesis of 1-Carbazol-9-yl-3-methylamino-propan-2-ol typically involves the reaction of carbazole with 3-chloropropan-1-ol in the presence of a base, followed by methylation of the resulting intermediate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

1-Carbazol-9-yl-3-methylamino-propan-2-ol undergoes various chemical reactions, including:

作用機序

類似化合物との比較

1-Carbazol-9-yl-3-methylamino-propan-2-ol can be compared with other similar compounds, such as:

1-Carbazol-9-yl-3-m-tolylamino-propan-2-ol: This compound has a similar structure but with a tolyl group instead of a methylamino group.

1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: This compound features a bis-carbazole structure and is used as a ligand in coordination chemistry.

The uniqueness of 1-Carbazol-9-yl-3-methylamino-propan-2-ol lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

生物活性

1-Carbazol-9-yl-3-methylamino-propan-2-ol, a compound with the molecular formula C16H18N2O, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1-Carbazol-9-yl-3-methylamino-propan-2-ol is characterized by a carbazole moiety, which is known for its diverse biological activities. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that 1-Carbazol-9-yl-3-methylamino-propan-2-ol exhibits significant anticancer properties. Studies have shown that derivatives of carbazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that structural modifications on carbazole derivatives led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antiviral Effects

The compound has also been reported to possess antiviral activity, particularly against HIV. Its mechanism involves the inhibition of viral replication through interference with viral enzymes. This suggests that 1-Carbazol-9-yl-3-methylamino-propan-2-ol could be explored as a potential therapeutic agent in the treatment of HIV/AIDS .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

The biological activity of 1-Carbazol-9-yl-3-methylamino-propan-2-ol can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various receptors in the body, influencing signaling pathways associated with cell survival and apoptosis.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.

- Modulation of Gene Expression : The compound may affect gene expression related to cell cycle regulation, leading to reduced proliferation of cancer cells .

Case Studies and Research Findings

特性

IUPAC Name |

1-carbazol-9-yl-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBQWSNLDFTYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。